Boiling Point and Volatility: Isopentyl Ester Occupies a Specific Intermediate Range
Isopentyl cyclopentanecarboxylate exhibits a boiling point of 220.2 ± 8.0 °C at 760 mmHg, predicted by ACD/Labs Percepta . This value is 11.5 °C lower than that of the straight‑chain n‑pentyl homolog (231.7 °C) and 17.9 °C higher than the isobutyl ester (202.3 °C) , while being approximately 42 °C above the ethyl ester (172‑178 °C) . The branched isoamyl chain thus provides volatility that is precisely between the too‑volatile short‑chain esters and the too‑retentive linear long‑chain ester.
| Evidence Dimension | Boiling point at 760 mmHg |
|---|---|
| Target Compound Data | 220.2 ± 8.0 °C |
| Comparator Or Baseline | n-Pentyl cyclopentanecarboxylate: 231.7 °C; isobutyl cyclopentanecarboxylate: 202.3 °C; ethyl cyclopentanecarboxylate: ~172‑178 °C |
| Quantified Difference | Δ = –11.5 °C vs n‑pentyl; +17.9 °C vs isobutyl; + ~42 °C vs ethyl |
| Conditions | Predicted by ACD/Labs Percepta 14.00 (ChemSpider); experimental for ethyl: 752 Torr (ChemicalBook) |
Why This Matters
Fragrance formulators selecting for a mid‑note evaporation profile can avoid the excessive volatility of ethyl/isobutyl esters and the insufficient volatility of the n‑pentyl ester.
